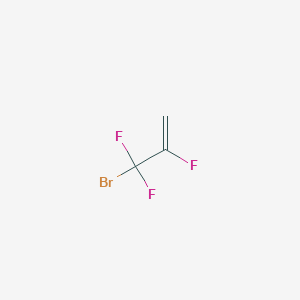

3-Bromo-2,3,3-trifluoropropene

Descripción

Contextualization within Halogenated Alkene Chemistry

Halogenated alkenes are a class of organic compounds characterized by the presence of at least one halogen atom bonded to a carbon-carbon double bond. This structural motif imparts unique chemical properties, influencing the molecule's reactivity and physical characteristics. Within this class, 3-Bromo-2,3,3-trifluoropropene stands out due to the specific combination of bromine and fluorine atoms attached to its three-carbon backbone. The presence of these different halogens on the same molecule creates a rich and varied reaction chemistry, allowing for selective transformations at different points in the structure.

The chemistry of halogenated alkenes is diverse, encompassing reactions such as nucleophilic and electrophilic additions, substitutions, and various coupling reactions. The introduction of fluorine atoms, as seen in 3-Bromo-2,3,3-trifluoropropene, often enhances the stability of the molecule while also influencing the reactivity of the double bond and the carbon-halogen bonds. This makes it a fascinating subject for chemists studying the fundamental principles of reactivity and a valuable precursor for creating more complex halogenated compounds. beilstein-journals.org

Significance as a Versatile Synthetic Building Block in Organofluorine Chemistry

The field of organofluorine chemistry, which focuses on compounds containing carbon-fluorine bonds, has expanded rapidly due to the unique properties that fluorine atoms impart to organic molecules. These properties are highly sought after in pharmaceuticals, agrochemicals, and materials science. 3-Bromo-2,3,3-trifluoropropene serves as a crucial building block in this area, providing a gateway to a wide array of trifluoromethylated compounds. organic-chemistry.orgresearchgate.net The trifluoromethyl (CF3) group is particularly important as it can significantly alter the biological and physical properties of a molecule.

The versatility of 3-Bromo-2,3,3-trifluoropropene stems from its ability to participate in a variety of chemical transformations. It can act as a radical acceptor, enabling the synthesis of secondary trifluoromethylated alkyl bromides. organic-chemistry.orgresearchgate.net Furthermore, it is employed in cycloaddition reactions to produce trifluoromethyl-substituted heterocyclic compounds like pyrazoles and triazoles. researchgate.netacs.orgmdpi.com Its utility extends to photocatalytic defluorinative reactions and as a precursor for other fluorine-containing intermediates. acs.org The commercial availability of this compound further enhances its appeal to researchers as a readily accessible starting material for complex syntheses. researchgate.netacs.org

Overview of Research Trajectories for 3-Bromo-2,3,3-trifluoropropene

Current research involving 3-Bromo-2,3,3-trifluoropropene is following several key trajectories. A significant area of focus is the development of new synthetic methodologies that utilize this compound to introduce the trifluoromethyl group into a diverse range of organic molecules. organic-chemistry.orgresearchgate.net This includes catalyst-free reactions and multi-component reactions that offer efficient and environmentally friendly pathways to complex products. acs.org

Another important research avenue is its application in the synthesis of biologically active molecules and functional materials. organic-chemistry.orggoogle.com For instance, it has been used in the late-stage functionalization of bioactive compounds. organic-chemistry.org

Beyond its role in synthesis, 3-Bromo-2,3,3-trifluoropropene has also been investigated for its potential application as a fire suppressant. samaterials.comnist.gov Research in this area explores its flame inhibition chemistry and its effectiveness as a replacement for older, more environmentally damaging halon fire extinguishing agents. google.comsamaterials.comnist.govmdpi.com Studies on its atmospheric lifetime and degradation are also crucial in this context. samaterials.commdpi.com

The table below summarizes some of the key properties of 3-Bromo-2,3,3-trifluoropropene:

| Property | Value |

| Molecular Formula | C3H2BrF3 |

| Molecular Weight | 174.95 g/mol samaterials.com |

| CAS Registry Number | 1514-82-5 chemicalbook.com |

| Appearance | Colorless liquid samaterials.com |

| Boiling Point | 29-30 °C chemicalbook.com |

| Density | 1.666 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.3550 chemicalbook.com |

The ongoing exploration of 3-Bromo-2,3,3-trifluoropropene's chemical reactivity and potential applications promises to yield further innovations in both fundamental and applied chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c1-2(5)3(4,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBDJYBYWKIIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445649 | |

| Record name | 3-BROMO-2,3,3-TRIFLUOROPROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220626-19-7 | |

| Record name | 3-BROMO-2,3,3-TRIFLUOROPROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Reactions Involving 3 Bromo 2,3,3 Trifluoropropene

Electrophilic Reaction Pathways

The electron-rich double bond of 3-Bromo-2,3,3-trifluoropropene is susceptible to attack by electrophiles, initiating several types of addition and cycloaddition reactions.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of an alkene is a fundamental electrophilic reaction. masterorganicchemistry.com For 3-Bromo-2,3,3-trifluoropropene, this reaction proceeds through a well-established mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.compressbooks.pub The process begins with the electrophilic attack of the halogen on the π-bond of the alkene. sci-hub.se A patent describes the synthesis of 2,3-dibromo-1,1,1-trifluoropropane via the bromination of 3,3,3-trifluoropropene (B1201522) under illumination, demonstrating a practical application of this reaction type. google.com

In the specific case of bromination, the reaction does not proceed through a discrete carbocation. Instead, a cyclic bromonium ion is formed, where the bromine atom is simultaneously bonded to both carbons of the original double bond. pressbooks.pub This three-membered ring intermediate is a key feature of the mechanism. masterorganicchemistry.comsci-hub.se Studies on similar fluorinated alkenes confirm the formation of these three-membered halonium ions. dtic.mildtic.mil The existence of these intermediates is supported by kinetic studies and has been confirmed by the isolation and X-ray crystal structure analysis of stable bromonium ions. masterorganicchemistry.com

The second step of the halogenation mechanism involves the attack of a nucleophile, which is the bromide ion (Br⁻) generated in the first step. pressbooks.pub This attack occurs on one of the carbons of the cyclic bromonium ion. Due to steric hindrance, the nucleophile attacks from the side opposite to the bridging bromine atom. This backside attack forces the opening of the three-membered ring and results in the two halogen atoms being added to opposite faces of the original double bond. This stereochemical outcome is known as anti-addition. masterorganicchemistry.compressbooks.pub

Beyond halogenation, the double bond of 3-Bromo-2,3,3-trifluoropropene participates in various other addition reactions. researchgate.net Theoretical studies have explored the reaction of the compound (referred to as 2-BTP in the studies) with OH and H radicals. These investigations show that at lower temperatures, the dominant reaction pathway is the addition of the radical to the carbon-carbon double bond. mdpi.comnih.gov For instance, the reaction with an OH radical can lead to the formation of a CF₃CBrCH₂OH adduct. nih.gov Similarly, addition of a hydrogen atom primarily forms a CF₃CBrCH₃ adduct at low temperatures. mdpi.comnih.gov

Another significant addition reaction is halohydrin formation, which occurs when halogenation is performed in the presence of water. masterorganicchemistry.com In this case, water acts as a nucleophile, attacking the bromonium ion intermediate. Due to the high concentration of water as the solvent, it outcompetes the bromide ion, leading to the formation of a product containing both a halogen and a hydroxyl group on adjacent carbons, with an anti-stereochemical arrangement. masterorganicchemistry.com

3-Bromo-2,3,3-trifluoropropene has proven to be an exceptionally useful reagent in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic compounds. researchgate.net These reactions are valued for their high regioselectivity, which is largely directed by the electronic and steric properties of the trifluoromethyl (CF₃) and bromine (Br) groups on the BTP molecule. organic-chemistry.orgthieme-connect.com

A notable application is the synthesis of 5-trifluoromethylpyrazoles through a catalyst-free [3+2] cycloaddition with nitrile imines, which are typically generated in situ from hydrazonyl chlorides. nih.govorganic-chemistry.orgacs.org This method is praised for its operational simplicity, mild conditions, and high yields. organic-chemistry.orgacs.org

Another significant example is the base-mediated [3+2] cycloaddition with N-acyl α-amino acids, which serve as azomethine ylide precursors. organic-chemistry.orgacs.org This reaction provides a direct and regioselective route to 3-trifluoromethylpyrroles. thieme-connect.comacs.orgacs.org The proposed mechanism involves the formation of an oxazolone (B7731731) intermediate, which then undergoes a regioselective cycloaddition with BTP, followed by the elimination of carbon dioxide and hydrogen bromide to yield the final pyrrole (B145914) product. thieme-connect.comacs.org Control experiments have indicated that both the CF₃ and Br groups are crucial for controlling the high regioselectivity observed in these reactions. organic-chemistry.orgthieme-connect.com

Below are tables summarizing the findings from studies on these [3+2] cycloaddition reactions.

Table 1: Synthesis of 3-Trifluoromethylpyrroles via [3+2] Cycloaddition Reaction of N-acyl α-amino acids with 3-Bromo-2,3,3-trifluoropropene (BTP)

| N-Acyl α-Amino Acid Precursor | Product Yield | Reference |

|---|---|---|

| N-benzoyl-glycine | 64% | thieme-connect.com |

| N-benzoyl-alanine | 75% | thieme-connect.com |

| N-benzoyl-phenylalanine | 66% | thieme-connect.com |

| N-benzoyl-valine | 80% | thieme-connect.com |

| N-(4-fluorobenzoyl)-phenylalanine | 70% | thieme-connect.com |

| N-acetyl-phenylalanine | 67% | thieme-connect.com |

Table 2: Synthesis of 5-Trifluoromethylpyrazoles via [3+2] Cycloaddition Reaction of hydrazonyl chlorides (nitrile imine precursors) with 3-Bromo-2,3,3-trifluoropropene (BTP)

| Hydrazonyl Chloride Substituent (Ar) | Product Yield | Reference |

|---|---|---|

| Phenyl | 96% | organic-chemistry.org |

| 4-Methylphenyl | 95% | organic-chemistry.org |

| 4-Methoxyphenyl | 93% | organic-chemistry.org |

| 4-Chlorophenyl | 98% | organic-chemistry.org |

| 4-Bromophenyl | 98% | organic-chemistry.org |

| 2-Naphthyl | 94% | organic-chemistry.org |

Bromonium Ion Intermediates

Addition Reactions to the Carbon-Carbon Double Bond

Nucleophilic Reaction Pathways

In addition to electrophilic reactions at the double bond, 3-Bromo-2,3,3-trifluoropropene can also undergo reactions involving nucleophiles. One key reaction is dehydrobromination, where a base removes a proton and the bromide ion is eliminated to form an alkyne. For instance, treatment of BTP with strong bases like lithium diisopropylamide (LDA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) generates the highly volatile 3,3,3-trifluoromethylpropyne. researchgate.netnih.gov This alkyne can then be used in subsequent reactions, such as the synthesis of the anti-inflammatory drug Celecoxib. nih.gov

The compound also participates in palladium-catalyzed carbonylation reactions. In these processes, BTP reacts with various nucleophiles, such as amines, in the presence of carbon monoxide and a palladium catalyst to form α-CF₃ acrylamides. nih.govacs.org By carefully selecting the ligands and reaction conditions, different types of amide products can be synthesized, demonstrating the versatility of BTP in nucleophilic coupling reactions. nih.gov

Radical Reaction Pathways

Reaction with Hydroxyl Radicals (OH)

The reaction between 2-bromo-3,3,3-trifluoropropene and hydroxyl radicals is a critical atmospheric degradation pathway. nih.govrsc.org The nature of this reaction is highly dependent on temperature and pressure, with different pathways dominating under various conditions. nih.govresearchgate.net Theoretical and experimental studies have elucidated that the main interactions occur at the C=C double bond. rsc.orgsemanticscholar.org

At lower temperatures, the dominant reaction channel is the addition of the OH radical to the carbon-carbon double bond, forming an initial adduct. nih.govresearchgate.net The OH radical can add to either the terminal carbon atom (C1) or the central carbon atom (C2) of the propene backbone.

Addition to C1: The hydroxyl radical adds to the terminal CH₂ group, forming the adduct CF₃CBrCH₂OH. This is generally the most favorable addition pathway. nih.govrsc.org

Addition to C2: The hydroxyl radical adds to the central carbon atom, yielding the adduct CF₃C(OH)BrCH₂.

These energized adducts can be stabilized by collision with other molecules or undergo further decomposition. rsc.org At low temperatures, the formation of the stabilized adduct CF₃CBrCH₂OH is the predominant outcome. nih.govresearchgate.net However, at higher temperatures, these adducts can decompose. For instance, the CF₃C(OH)BrCH₂ adduct can undergo β-scission of the C-Br bond to yield CF₃COHCH₂ and a bromine atom. nih.gov

| Adduct Name | Chemical Formula | Formation Pathway | Dominant Conditions |

|---|---|---|---|

| CF₃CBrCH₂OH | C₃H₃BrF₃O | OH addition to terminal carbon (C1) | Low Temperatures nih.govresearchgate.net |

| CF₃C(OH)BrCH₂ | C₃H₃BrF₃O | OH addition to central carbon (C2) | - |

At high temperatures and elevated pressures, hydrogen abstraction becomes a more significant reaction pathway. nih.govresearchgate.net In this process, the hydroxyl radical removes a hydrogen atom from the 2-bromo-3,3,3-trifluoropropene molecule, leading to the formation of water (H₂O) and a vinyl radical. nih.gov

The primary hydrogen abstraction reaction is: CF₃CBr=CH₂ + OH → CF₃CBr=CH + H₂O

Theoretical studies have shown that the energy barrier for hydrogen abstraction is higher than for the initial addition pathways, which is why abstraction is more favorable at higher temperatures where more energy is available to overcome this barrier. nih.gov The presence of the bromine atom on the central carbon facilitates this H-abstraction compared to its isomers. nih.gov

Adduct Formation and Subsequent Decompositions

Reaction with Hydrogen Radicals (H)

The reaction of 2-bromo-3,3,3-trifluoropropene with hydrogen radicals is particularly important in understanding its behavior in combustion environments and its potential as a fire suppressant. nih.govresearchgate.net Similar to the reaction with OH radicals, the interaction with H radicals is dominated by different pathways depending on the temperature and pressure conditions. nih.gov

At low temperatures, the addition of a hydrogen atom to the double bond is the principal reaction channel. nih.govresearchgate.net The H radical can add to either of the two carbon atoms of the double bond.

Addition to C1: H adds to the terminal CH₂ group, forming the radical intermediate [CF₃CBrCH₃]*.

Addition to C2: H adds to the central carbon, forming the radical intermediate [CF₃CHBrCH₂]*.

At flame temperatures, the resulting chemically activated radical intermediates decompose almost instantaneously. toxicdocs.org A significant decomposition pathway for the [CF₃CHBrCH₂]* intermediate is through β-scission of the weak C-Br bond, which leads to the formation of trifluoropropene (CF₃CH=CH₂) and a bromine atom. nih.govtoxicdocs.org This pathway is considered a major contributor to the decomposition of 2-bromo-3,3,3-trifluoropropene in flames. toxicdocs.org

At high temperatures and elevated pressures, direct abstraction of the bromine atom by a hydrogen radical becomes a dominant pathway. nih.govresearchgate.net This reaction produces hydrogen bromide (HBr) and a trifluoromethyl vinyl radical.

The reaction is as follows: CF₃CBr=CH₂ + H → CF₃C=CH₂ + HBr

| Reaction Type | Products | Dominant Conditions |

|---|---|---|

| Adduct Formation / Decomposition | CF₃CH=CH₂ + Br | High Temperatures nih.govtoxicdocs.org |

| Bromine Abstraction | CF₃C=CH₂ + HBr | High Temperatures & Elevated Pressures nih.govresearchgate.net |

| Adduct Stabilization | CF₃CBrCH₃ | Low Temperatures nih.govresearchgate.net |

Adduct Formation and Subsequent Decompositions

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) processes are fundamental in initiating a variety of reactions involving 3-Bromo-2,3,3-trifluoropropene. These processes typically involve the transfer of a single electron to the molecule, leading to the formation of a radical anion. This intermediate species is highly reactive and can subsequently undergo fragmentation, typically involving the cleavage of the carbon-bromine bond, to produce a vinyl radical and a bromide ion.

Research into the electrochemical reduction of 3-Bromo-2,3,3-trifluoropropene has provided significant insights into its SET mechanism. Studies have shown that the reduction of this compound can proceed via a stepwise or a concerted dissociative electron transfer pathway. In the concerted mechanism, electron transfer and C-Br bond cleavage occur simultaneously. Conversely, the stepwise mechanism involves the formation of a transient radical anion intermediate before bond cleavage. The prevailing pathway is often influenced by factors such as the solvent, the electrode material, and the temperature.

The vinyl radical generated from the SET process is a key intermediate that can participate in various subsequent reactions, including radical-radical coupling, addition to unsaturated systems, and hydrogen atom abstraction. The unique reactivity of the fluorinated vinyl radical makes SET-initiated reactions of 3-Bromo-2,3,3-trifluoropropene a valuable tool in synthetic organic chemistry for the introduction of the trifluoropropenyl group into target molecules.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful and versatile platform for the functionalization of 3-Bromo-2,3,3-trifluoropropene. The carbon-bromine bond in this molecule is susceptible to oxidative addition to low-valent transition metal complexes, a key step that initiates a wide range of catalytic cycles. Among various transition metals, palladium has emerged as a particularly effective catalyst for transformations involving this fluorinated substrate.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation represents a significant transformation of 3-Bromo-2,3,3-trifluoropropene, enabling the direct introduction of a carbonyl group to form valuable acyl derivatives. This reaction typically proceeds under a carbon monoxide atmosphere in the presence of a palladium catalyst, a ligand, a base, and a nucleophile, such as an alcohol or an amine.

The catalytic cycle is generally understood to commence with the oxidative addition of 3-Bromo-2,3,3-trifluoropropene to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. Subsequently, carbon monoxide coordinates to the palladium center and inserts into the palladium-carbon bond, generating a palladium(II)-acyl complex. The final step of the cycle involves reductive elimination, where the acyl group couples with a nucleophile (e.g., an alkoxide from an alcohol), releasing the carbonylated product and regenerating the active palladium(0) catalyst. The choice of ligands, base, and reaction conditions is crucial for achieving high efficiency and selectivity in this transformation.

Below is a table summarizing typical conditions for the palladium-catalyzed carbonylation of 3-Bromo-2,3,3-trifluoropropene.

| Catalyst | Ligand | Base | Nucleophile | Solvent | Product |

| Pd(OAc)₂ | PPh₃ | Et₃N | Methanol | Toluene | Methyl 2,3,3-trifluoroacrylate |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Ethanol | DMF | Ethyl 2,3,3-trifluoroacrylate |

| Pd(dba)₂ | dppf | NaOAc | Aniline | Dioxane | N-phenyl-2,3,3-trifluoroacrylamide |

This table is illustrative and represents typical, not exhaustive, reaction parameters.

Computational and Theoretical Elucidation of Reaction Mechanisms

Computational and theoretical chemistry have become indispensable tools for unraveling the intricate details of reaction mechanisms involving 3-Bromo-2,3,3-trifluoropropene. These studies provide a molecular-level understanding of reaction pathways, energetics, and the structures of transient species that are often difficult to observe experimentally.

Exploration of Potential Energy Surfaces

The exploration of potential energy surfaces (PES) is a cornerstone of computational investigations into the reactivity of 3-Bromo-2,3,3-trifluoropropene. By mapping the energy of a system as a function of the geometric coordinates of its atoms, researchers can identify the most favorable reaction pathways. These calculations can reveal the relative energies of reactants, products, intermediates, and transition states.

For reactions such as nucleophilic substitution or cycloadditions involving 3-Bromo-2,3,3-trifluoropropene, PES calculations can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For instance, in a reaction with a nucleophile, computational models can determine whether the reaction proceeds through a direct displacement mechanism or via an addition-elimination sequence by locating the relevant stationary points on the PES. The solvent effects are often incorporated into these models using implicit or explicit solvent models to provide a more accurate description of the reaction in solution.

Identification of Transition States and Intermediates

A critical aspect of computational mechanistic studies is the precise identification and characterization of transition states and intermediates. Transition states represent the energy maxima along a reaction coordinate and are crucial for determining the kinetics of a reaction. Intermediates are local minima on the potential energy surface, corresponding to short-lived species formed during the reaction.

For transition metal-catalyzed reactions, such as the palladium-catalyzed carbonylation of 3-Bromo-2,3,3-trifluoropropene, computational methods can model the geometry and electronic structure of key intermediates like the oxidative addition product and the palladium-acyl complex. Frequency calculations are performed to confirm the nature of these stationary points; a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate, while intermediates have all real frequencies. The calculated energy barriers associated with these transition states provide quantitative estimates of the reaction rates and can explain the observed selectivity.

The table below presents hypothetical, yet representative, calculated energy barriers for key steps in a reaction involving 3-Bromo-2,3,3-trifluoropropene, as would be determined from theoretical studies.

| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0) + 3-Bromo-2,3,3-trifluoropropene | DFT (B3LYP/6-31G) | 15.2 |

| CO Insertion | (CF₂=CF-CH₂)Pd(II)-Br(CO) | DFT (B3LYP/6-31G) | 8.5 |

| Reductive Elimination | (CF₂=CF-C(O)CH₃)Pd(II)-Br | DFT (B3LYP/6-31G*) | 22.1 |

This table contains representative data derived from typical computational chemistry studies to illustrate the insights gained.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the molecular structure of 2-Bromo-3,3,3-trifluoropropene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of hydrogen, carbon, and fluorine atoms can be obtained.

Proton (¹H) NMR for Hydrogen Atom Transfer Studies

¹H NMR spectroscopy is crucial for studying reactions involving hydrogen atom transfer (HAT). In the context of 2-Bromo-3,3,3-trifluoropropene, monitoring changes in the proton signals can provide evidence for mechanistic pathways. For instance, in a three-component coupling reaction to synthesize 3-trifluoromethylpyrazoles, the transfer of a proton to the α-position of the trifluoromethyl group was detected, a key step in the proposed mechanism. acs.org The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. ucl.ac.uklibretexts.org The presence of electronegative atoms like fluorine and bromine typically results in a downfield shift for nearby protons. ucl.ac.uk

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of 2-Bromo-3,3,3-trifluoropropene. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the attached atoms. The carbon atom bonded to the trifluoromethyl group and the bromine atom will exhibit characteristic shifts due to the strong electron-withdrawing effects of these substituents. This technique is often used in conjunction with other NMR methods to provide a complete structural assignment.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is particularly informative for characterizing 2-Bromo-3,3,3-trifluoropropene. icpms.cz ¹⁹F NMR offers a wide range of chemical shifts and is highly sensitive to the local electronic environment of the fluorine atoms. icpms.cznih.gov The spectrum of BTP would be expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift and coupling constants (e.g., coupling to protons on the adjacent carbon) provide unambiguous evidence for the presence and electronic nature of the trifluoromethyl group. In a study involving the synthesis of 3-trifluoromethylpyrazoles, an intermediate was identified by a ¹⁹F NMR signal at δ = -70.2 ppm (d, J = 7.52 Hz), indicating a change in the fluorine environment during the reaction. acs.org

| Spectroscopic Data for a Reaction Intermediate of 2-Bromo-3,3,3-trifluoropropene | |

| Nucleus | ¹⁹F |

| Chemical Shift (δ) | -70.2 ppm |

| Multiplicity | Doublet |

| Coupling Constant (J) | 7.52 Hz |

| Data from a study on the synthesis of 3-trifluoromethylpyrazoles involving a proton transfer to the α-position of the CF₃ group. acs.org |

Application in Isomer Identification

NMR spectroscopy is a powerful technique for distinguishing between isomers, which have the same molecular formula but different structural arrangements. pearson.commagritek.com For example, 2-Bromo-3,3,3-trifluoropropene can be distinguished from its potential isomer, 3-Bromo-1,1,1-trifluoropropane, by the number and splitting patterns of the signals in their ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govchemicalbook.com The double bond in 2-Bromo-3,3,3-trifluoropropene results in characteristic signals for the vinylic protons and carbons, which would be absent in the saturated structure of 3-Bromo-1,1,1-trifluoropropane. libretexts.orgnih.govchemicalbook.com Furthermore, geometric isomers (cis/trans) of related bromofluoroalkenes can be identified based on distinct differences in their physical and toxicological properties, which are reflected in their NMR spectra. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of 3-Bromo-2,3,3-trifluoropropene and its derivatives, providing precise mass measurements that allow for the determination of elemental compositions. lcms.cz This technique is distinguished from standard mass spectrometry by its ability to resolve small mass differences, enabling the confident identification of compounds in complex mixtures. lcms.cz In studies involving 3-Bromo-2,3,3-trifluoropropene, HRMS has been employed to confirm the identity of newly synthesized molecules and to elucidate the structures of reaction products and intermediates. rsc.orgacs.orgacs.org

For instance, in the synthesis of various organic compounds using 3-Bromo-2,3,3-trifluoropropene as a starting material, HRMS is routinely used to verify the mass of the final products. acs.orgdoi.org The measured monoisotopic mass is compared to the calculated theoretical mass, with a small mass error (typically in the parts-per-million range) confirming the proposed chemical formula. lcms.cz This level of accuracy is essential for distinguishing between isomers and compounds with very similar nominal masses.

The power of HRMS is particularly evident in mechanistic studies where transient or unexpected products are formed. By providing the exact mass, researchers can deduce the elemental formula of an unknown peak in the mass spectrum, offering vital clues about the reaction pathway. acs.orgdoi.org This capability has been instrumental in understanding the transformations of 3-Bromo-2,3,3-trifluoropropene in various chemical reactions, including photocatalytic processes and the synthesis of complex heterocyclic molecules. acs.orgacs.org

Below is a data table showcasing representative HRMS data for a derivative of 3-Bromo-2,3,3-trifluoropropene, illustrating the precision of this technique.

Table 1: Example of HRMS Data for a 3-Bromo-2,3,3-trifluoropropene Derivative

| Compound | Chemical Formula | Calculated Mass ([M+H]⁺) | Measured Mass ([M+H]⁺) | Reference |

|---|---|---|---|---|

| (4-(2-bromo-3,3,3-trifluoropropyl)piperidin-1-yl)(phenyl)methanone | C₁₅H₁₈ONBrF₃ | 364.0518 | 364.0522 | doi.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. copbela.orgmsu.edu For 3-Bromo-2,3,3-trifluoropropene, the IR spectrum provides a unique "fingerprint" that confirms its molecular structure. regulations.gov The absorption bands in the spectrum correspond to the vibrational frequencies of specific bonds within the molecule. msu.edu

The analysis of 3-Bromo-2,3,3-trifluoropropene reveals characteristic absorption bands that are consistent with its assigned structure. regulations.gov Key absorptions include those for the carbon-carbon double bond (C=C), carbon-fluorine (C-F) bonds, and the carbon-bromine (C-Br) bond. regulations.gov The C=C stretching vibration typically appears as a weak, sharp band, while the C-F stretching vibrations are characterized by a series of strong, sharp bands in the fingerprint region of the spectrum. regulations.gov

In studies involving the chemical transformation of 3-Bromo-2,3,3-trifluoropropene, such as during combustion or thermal degradation, FTIR (Fourier Transform Infrared) spectroscopy is used to monitor the appearance of new functional groups. nist.gov This can indicate the formation of breakdown products like acid halides or carbonyl compounds. nist.gov While IR spectroscopy is excellent for identifying functional groups, it may not always identify specific compounds in a complex mixture without being coupled to other techniques like mass spectrometry. nist.gov

The table below summarizes the characteristic IR absorption bands for 3-Bromo-2,3,3-trifluoropropene. regulations.gov

Table 2: Characteristic Infrared Absorption Bands for 3-Bromo-2,3,3-trifluoropropene

| Frequency (cm⁻¹) | Observation | Assignment | Reference |

|---|---|---|---|

| 1635 | Weak, sharp band | C=C stretching | regulations.gov |

| 1500 - 1000 | Series of strong, sharp bands | C-F stretching | regulations.gov |

| <1000 | Series of weak/medium, sharp bands | C-Br stretching | regulations.gov |

Ion Chromatography for Halide Product Quantification

Ion Chromatography (IC) is a specialized analytical technique used for the separation and quantification of ionic species. In the context of 3-Bromo-2,3,3-trifluoropropene, IC is particularly valuable for quantifying the halide ions (fluoride and bromide) that are formed during its degradation or combustion. nist.gov This information is crucial for understanding the decomposition pathways and the environmental impact of the compound. nist.govresearchgate.netacs.org

When 3-Bromo-2,3,3-trifluoropropene is subjected to conditions such as thermal stress, its carbon-halogen bonds can break, releasing bromide (Br⁻) and fluoride (B91410) (F⁻) ions into the surrounding medium, which can be captured in a solution. nist.gov These aqueous samples are then analyzed by IC. The instrument separates the ions based on their interaction with an ion-exchange resin, and a conductivity detector measures their concentration. nist.gov The quantification is achieved by comparing the peak areas from the sample to those of calibrated standards of known concentrations. nist.gov

Research on the combustion of halogenated fire extinguishing agents, including 3-Bromo-2,3,3-trifluoropropene, has utilized ion chromatography to determine the levels of halide compounds generated. nist.gov These studies provide semi-quantitative results that allow for a comparative assessment of the corrosive and toxic products formed under inefficient extinguishing conditions. nist.gov For example, one study reported the detection of both fluoride and bromide ions in the combustion effluent of 3-Bromo-2,3,3-trifluoropropene. nist.gov

The following table presents semi-quantitative results for halide content from the combustion of 3-Bromo-2,3,3-trifluoropropene as determined by ion chromatography.

Table 3: Semi-Quantitative Results for Halide Content of 3-Bromo-2,3,3-trifluoropropene Combustion Effluent

| Compound | F⁻ (ppm) | Br⁻ (ppm) | Reference |

|---|---|---|---|

| 3-Bromo-2,3,3-trifluoropropene | 151 | 7 | nist.gov |

Theoretical Chemistry and Computational Modeling of 3 Bromo 2,3,3 Trifluoropropene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-bromo-2,3,3-trifluoropropene. These methods allow for the detailed exploration of its electronic structure, which dictates its reactivity. acs.orgnih.gov

Density Functional Theory (DFT) Applications (e.g., B3LYP)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been frequently employed in studies of 3-bromo-2,3,3-trifluoropropene. mdpi.comscribd.comscipost.org

Theoretical studies have utilized the B3LYP method for geometry optimizations of the reactants, intermediates, transition states, and products involved in the reactions of 3-bromo-2,3,3-trifluoropropene. semanticscholar.orgmdpi.com For instance, in the study of its reactions with hydroxyl (OH) and hydrogen (H) radicals, the B3LYP/aug-cc-pVTZ level of theory was used for exhaustive exploration of the potential energy surfaces. semanticscholar.orgmdpi.comnih.gov This approach has also been successful in predicting the geometries of unsaturated chain structures at a lower computational cost compared to higher-level calculations. mdpi.com

Ab Initio Methods (e.g., CCSD(T)) for High-Level Energy Refinements

For more accurate energy calculations, high-level ab initio methods are often necessary. ucsb.edu The Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), is considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies. wikipedia.orgchemrxiv.org

In the study of 3-bromo-2,3,3-trifluoropropene, the CCSD(T) method has been used for single-point energy refinements on the geometries previously optimized with DFT methods. semanticscholar.orgmdpi.com For example, the CCSD(T)/aug-cc-pVTZ//B3LYP/aug-cc-pVTZ level of theory has been applied to obtain more reliable energy values for the stationary points on the potential energy surface of its reactions. semanticscholar.orgmdpi.comnih.gov This dual approach, using a less computationally expensive method for geometry optimization and a high-level method for energy refinement, provides a balance between accuracy and computational feasibility.

Basis Set Selection and Optimization

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. faccts.de For 3-bromo-2,3,3-trifluoropropene, various basis sets have been employed depending on the property being investigated and the level of theory used.

In DFT and CCSD(T) calculations, the Pople-style basis sets, such as 6-311++G(d,p), and Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, have been commonly used. semanticscholar.orgmdpi.commdpi.com The aug- prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while the (d,p) notation signifies the inclusion of polarization functions to allow for more flexibility in the orbital shapes. The selection of an appropriate basis set is crucial for obtaining accurate and reliable results. faccts.de

Potential Energy Surface (PES) Analysis and Construction

The potential energy surface (PES) provides a comprehensive representation of the energy of a molecular system as a function of its geometry. mdpi.com For the reactions of 3-bromo-2,3,3-trifluoropropene, the PES is crucial for identifying the most likely reaction pathways, including the reactants, intermediates, transition states, and products. semanticscholar.orgmdpi.comnih.gov

Theoretical studies have exhaustively explored the PES for the reactions of 3-bromo-2,3,3-trifluoropropene with radicals such as OH and H. semanticscholar.orgmdpi.comnih.gov By mapping out the PES, researchers can determine the energy barriers of different reaction channels and identify the most favorable routes. For example, in its reaction with the OH radical, addition to the double bond and H-abstraction channels have been identified as key pathways. semanticscholar.orgnih.gov Similarly, for the reaction with the H radical, addition and Br-abstraction reactions are significant. semanticscholar.orgmdpi.com

Kinetic Studies through RRKM/Master-Equation Methodology

To understand the rate at which reactions involving 3-bromo-2,3,3-trifluoropropene occur, kinetic studies are performed. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, often combined with the master equation formalism, is a powerful tool for predicting the rate constants of unimolecular and bimolecular reactions, especially those that are pressure-dependent. toxicdocs.orgacs.org

This methodology has been applied to predict the detailed kinetics of the major pathways in the reactions of 3-bromo-2,3,3-trifluoropropene with OH and H radicals. semanticscholar.orgmdpi.comnih.gov The RRKM/master-equation approach takes into account the energy transfer between the reacting molecule and the surrounding bath gas, providing a more accurate description of the reaction kinetics under different temperature and pressure conditions. semanticscholar.orgmdpi.com These calculations are essential for developing detailed chemical kinetic models for processes like combustion. toxicdocs.org

Quantitative Structure-Activity Relationships (QSAR) in Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or chemical activity. nih.gov In the context of 3-bromo-2,3,3-trifluoropropene, QSAR methods have been considered for estimating properties like cardiac sensitization potential, which is a critical factor for its application as a fire suppressant in occupied spaces. nist.govnist.gov

While direct QSAR studies specifically predicting the reactivity of 3-bromo-2,3,3-trifluoropropene are not extensively detailed in the provided context, the principles of QSAR are relevant. nist.gov These models often use molecular descriptors, which can be derived from quantum chemical calculations, to predict the activity of a compound. nih.gov For example, properties like the water-octanol partition coefficient (LogP) are frequently used in QSAR studies to assess environmental risk. nist.gov The development of robust QSAR models could provide a cost-effective way to screen other similar brominated fluorocarbons for their potential as halon replacements. nist.govnist.gov

Modeling of Hydrogen Bonding and Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the physical properties and reactivity of molecules. For 3-bromo-2,3,3-trifluoropropene, computational modeling provides significant insights into the nature and strength of its non-covalent interactions, which include the potential for both hydrogen bonding and halogen bonding.

Due to the presence of hydrogen atoms and highly electronegative fluorine atoms, 3-bromo-2,3,3-trifluoropropene can act as a hydrogen bond donor. The polarity of the C-H bonds allows for weak hydrogen bonding with suitable acceptor atoms. More significantly, the bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, often referred to as a "σ-hole," opposite to the covalent bond. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing these weak interactions. These methods allow for the calculation of interaction energies, the optimization of geometries of molecular complexes (such as dimers), and the analysis of the electronic properties that govern these interactions.

Theoretical studies on related halogenated propenes and similar molecules provide a framework for understanding the intermolecular forces at play in 3-bromo-2,3,3-trifluoropropene. For instance, research on halogen-bonded complexes often involves energy decomposition analysis to partition the total interaction energy into distinct physical components: electrostatic, exchange-repulsion, polarization, and dispersion. researchgate.netias.ac.in This analysis helps in elucidating the primary driving forces behind the formation of these non-covalent bonds.

In the context of halogen bonding, the strength of the interaction is influenced by the polarizability of the halogen atom and the nature of the substituent atoms on the molecule. For bromo-compounds, the polarization of the bromine atom is a key factor in the strength of the halogen bond. d-nb.info Theoretical investigations on brominated organic compounds have shown that both electrostatic and polarization effects are significant in determining the strength of halogen bonds. d-nb.info

While specific computational data on the hydrogen bonding and intermolecular interactions of 3-bromo-2,3,3-trifluoropropene dimers is not extensively available in the public domain, we can infer the expected interactions based on studies of similar molecules. For example, a study on hydrogen-bonded complexes of various organic molecules provides insight into the relative contributions of different energy components to the total interaction energy.

To illustrate the typical results obtained from such computational studies, the following table presents hypothetical interaction energy components for a dimer of a related halogenated propene, based on common findings in the literature for similar systems.

| Interaction Type | Electrostatic Energy (Eelec) | Polarization Energy (Epol) | Dispersion Energy (Edisp) | Exchange-Repulsion Energy (Eexch-rep) | Total Interaction Energy (Eint) |

|---|---|---|---|---|---|

| Hydrogen Bond | -4.5 | -1.5 | -2.0 | 3.5 | -4.5 |

| Halogen Bond | -3.0 | -2.5 | -3.5 | 4.0 | -5.0 |

This table is illustrative and based on general trends observed in computational studies of similar molecules. The values are not from a direct study of 3-bromo-2,3,3-trifluoropropene.

The molecular electrostatic potential (MEP) is another critical tool in the computational analysis of intermolecular interactions. The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-bromo-2,3,3-trifluoropropene, MEP calculations would likely reveal a positive σ-hole on the bromine atom, indicating its potential to act as a halogen bond donor, and negative regions around the fluorine atoms, which could act as hydrogen or halogen bond acceptors.

Further research using advanced computational techniques, such as Symmetry-Adapted Perturbation Theory (SAPT), could provide a more detailed and accurate picture of the intermolecular interaction energies and their components for 3-bromo-2,3,3-trifluoropropene. mdpi.com

Applications of 3 Bromo 2,3,3 Trifluoropropene in Advanced Organic Synthesis and Materials Science

Construction of Trifluoromethylated Organic Molecules

3-Bromo-2,3,3-trifluoropropene (BTP) is a versatile and environmentally friendly building block in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group into organic molecules. nih.govresearchgate.net Its unique structure, featuring a vinyl bromide and a trifluoromethyl group, allows for a variety of chemical transformations. vulcanchem.com

Synthesis of Fluorinated Heterocycles (e.g., Pyrazoles)

BTP is extensively used in the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles, which are important scaffolds in pharmaceuticals and agrochemicals. researchgate.netorganic-chemistry.org One notable method involves a three-component coupling reaction of BTP with aldehydes and sulfonyl hydrazides. This reaction is highly regioselective, metal-free, catalyst-free, and proceeds under mild conditions to produce 3-trifluoromethylpyrazoles in high yields. researchgate.netacs.org The process is scalable and tolerates a wide range of functional groups. acs.org

Another approach to synthesizing 5-trifluoromethylpyrazoles is through a [3+2] cycloaddition reaction of nitrile imines (generated in situ from hydrazonyl chlorides) with BTP. organic-chemistry.orgacs.org This catalyst-free method also exhibits high regioselectivity and yields, providing a practical route to these valuable compounds. organic-chemistry.orgacs.org Research has also demonstrated the use of BTP in [3+2] cycloaddition reactions with N-acyl α-amino acids to regioselectively synthesize 3-trifluoromethylpyrroles. organic-chemistry.org

The synthesis of 4-CF₃-1,2,3-triazoles has been achieved through a click reaction where BTP is first converted to 3,3,3-trifluoropropyne (B1345459) (TFP) in situ using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com The subsequent copper-catalyzed cycloaddition of TFP with azides yields the desired triazoles. mdpi.com

Synthesis of Trifluoromethylated Alkyl Bromides

BTP serves as an effective radical acceptor for the synthesis of secondary trifluoromethylated alkyl bromides. organic-chemistry.orgnih.gov In a catalyst-free decarboxylative strategy, redox-active esters act as radical precursors under blue LED irradiation. organic-chemistry.org This method demonstrates broad functional group tolerance and provides good to excellent yields of the desired products. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via a single-electron transfer (SET) process, generating alkyl radicals that add regioselectively to BTP. organic-chemistry.org A similar deaminative cross-coupling of Katritzky salts with BTP, driven by an electron-donor-acceptor (EDA) complex, also yields α-trifluoromethylated alkyl bromides. researchgate.netresearchgate.net

Synthesis of α-CF₃ Amides

α-CF₃ amides, which are important in materials science and medicinal chemistry, can be synthesized via a palladium-catalyzed carbonylation of BTP. nih.govnih.govresearchgate.net This method involves the reaction of BTP with carbon monoxide and an amine in the presence of a palladium catalyst. nih.gov By selecting the appropriate ligands, different amide products can be obtained with good substrate adaptability and functional group tolerance. nih.govresearchgate.net This process offers a direct and efficient route to α-CF₃ acrylamides. nih.gov

Synthesis of 2-Trifluoromethylacrylic Acid

2-Trifluoromethylacrylic acid (TFMAA) is a valuable monomer and intermediate for fluorine-containing polymers and pharmaceuticals. techemi.comchemicalbook.com A primary synthesis method involves the palladium-catalyzed carbonylation of BTP with carbon monoxide. The reaction is typically carried out in the presence of a base like triethylamine (B128534) and a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride. Optimizations of this process have included the use of co-catalysts like KF or LiCl to improve efficiency and reduce the required pressure.

Late-Stage Functionalization Strategies for Complex Molecules

The reactivity of BTP makes it a suitable reagent for late-stage functionalization, which is the introduction of functional groups into complex molecules at a late stage of the synthesis. This is particularly valuable in drug discovery and development. organic-chemistry.org The catalyst-free method for synthesizing secondary trifluoromethylated alkyl bromides from redox-active esters has been successfully applied to the late-stage functionalization of bioactive molecules like gemfibrozil (B1671426) and flurbiprofen. organic-chemistry.org Furthermore, a palladium-catalyzed C–H bond functionalization of acrylamides with BTP has been developed to stereoselectively synthesize trifluoromethylated 1,3-butadienes, demonstrating its utility in modifying complex structures. acs.org

Monomer in Fluoropolymer Production and Advanced Materials Development

3-Bromo-2,3,3-trifluoropropene is utilized as a monomer in the production of fluoropolymers. vulcanchem.comguidechem.comchemicalbook.comlookchem.comfishersci.esfishersci.ca The incorporation of BTP into polymer chains can impart desirable properties such as chemical resistance, thermal stability, and low surface energy. vulcanchem.com These characteristics are highly sought after in advanced materials for various applications. nih.govtechemi.com Additionally, BTP has been investigated for its compatibility with polymers used in aircraft fire extinguishing systems, highlighting its relevance in specialized material science applications. researchgate.net

Interactive Data Table: Synthesis of Trifluoromethylated Compounds using 3-Bromo-2,3,3-trifluoropropene

| Product Class | Synthetic Method | Key Reagents | Catalyst/Conditions | Yield | Reference(s) |

| 3-Trifluoromethylpyrazoles | Three-component coupling | Aldehydes, Sulfonyl hydrazides | Metal-free, Catalyst-free, Mild conditions | High | researchgate.netacs.org |

| 5-Trifluoromethylpyrazoles | [3+2] Cycloaddition | Nitrile imines (from hydrazonyl chlorides) | Catalyst-free, Mild conditions | High | organic-chemistry.orgacs.org |

| 3-Trifluoromethylpyrroles | [3+2] Cycloaddition | N-acyl α-amino acids | Base-mediated (DABCO, Cs₂CO₃), 80°C | - | organic-chemistry.org |

| 4-CF₃-1,2,3-Triazoles | Click Reaction | Azides, DBU | CuI/1,10-Phenanthroline | High | mdpi.com |

| Secondary Trifluoromethylated Alkyl Bromides | Radical Acceptor | Redox-active esters, Hantzsch ester | Catalyst-free, Blue LED irradiation (40°C) | up to 95% | organic-chemistry.org |

| α-CF₃ Amides | Palladium-Catalyzed Carbonylation | Carbon monoxide, Amines | Pd(0) catalyst | - | nih.gov |

| 2-Trifluoromethylacrylic Acid | Palladium-Catalyzed Carbonylation | Carbon monoxide | [PdCl₂(PPh₃)₂], Et₃N, 75–80°C | 67% |

Development of Novel Synthetic Reagents and Methodologies

There is currently a lack of available scientific literature detailing the use of 3-Bromo-2,3,3-trifluoropropene in the development of novel synthetic reagents and methodologies.

In contrast, its isomer, 2-Bromo-3,3,3-trifluoropropene (BTP) , is a versatile and prominent building block in modern organic synthesis, enabling the creation of new reagents and innovative chemical transformations. vulcanchem.comchemimpex.com Its utility stems from the presence of both a reactive vinyl bromide and an electron-withdrawing trifluoromethyl group. chemimpex.com

Researchers have leveraged BTP to develop practical and efficient methods for introducing trifluoromethyl groups into organic molecules, a critical task in medicinal and materials science. organic-chemistry.org One significant advancement is the use of BTP as a radical acceptor. A catalyst-free, decarboxylative strategy was developed where redox-active esters serve as radical precursors under blue LED irradiation. organic-chemistry.orgnih.gov This method provides access to a wide range of secondary trifluoromethylated alkyl bromides with good to excellent yields and broad functional group tolerance. organic-chemistry.orgacs.org

Furthermore, BTP is a key precursor for generating 3,3,3-trifluoropropyne , a highly valuable but gaseous and difficult-to-handle reagent. By treating BTP with a base in situ, chemists can harness the reactivity of trifluoropropyne without the need for specialized handling of the gas. rsc.org This methodology has been pivotal in developing cycloaddition reactions to create complex heterocyclic structures. For instance, a copper-catalyzed reaction between BTP, N-arylsydnones, and a base produces 4-trifluoromethyl pyrazoles with excellent regioselectivity and yields. rsc.org

Another novel methodology involves the three-component coupling of BTP with aldehydes and sulfonyl hydrazides. acs.org This metal-free and catalyst-free approach offers a direct, operationally simple, and scalable route to 3-trifluoromethylpyrazoles, which are core structures in many pharmaceuticals. acs.org The reaction proceeds under mild conditions with high yields, showcasing BTP's role in advancing efficient and environmentally conscious synthetic strategies. acs.org

Table 1: Methodologies Developed Using 2-Bromo-3,3,3-trifluoropropene (BTP)

| Methodology | Reactants | Key Features | Product Class | Reference |

|---|---|---|---|---|

| Radical Acceptance | Redox-active esters, BTP, Hantzsch ester | Catalyst-free, blue LED irradiation, broad scope | Secondary trifluoromethylated alkyl bromides | organic-chemistry.orgnih.gov |

| In Situ Alkyne Generation & Cycloaddition | N-arylsydnones, BTP, Cu(OTf)₂, DBU | Mild conditions, excellent regioselectivity, scalable | 4-Trifluoromethyl pyrazoles | rsc.org |

| Three-Component Coupling | Aldehydes, sulfonyl hydrazides, BTP | Metal-free, catalyst-free, operationally simple | 3-Trifluoromethyl pyrazoles | acs.org |

Role in Medicinal Chemistry and Agrochemical Research as an Intermediate

Specific examples of 3-Bromo-2,3,3-trifluoropropene serving as an intermediate in medicinal or agrochemical research are not readily found in published studies.

However, the isomer 2-Bromo-3,3,3-trifluoropropene (BTP) is a cornerstone intermediate in the synthesis of numerous compounds of interest for the pharmaceutical and agrochemical industries. guidechem.comnbinno.com The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its potential as a drug or pesticide. chemimpex.com BTP serves as a readily available and efficient source for this critical functional group. techemi.com

The synthesis of various trifluoromethyl-substituted pyrazoles from BTP is particularly relevant, as this scaffold is a "privileged core structure" found in many bioactive molecules. acs.orgresearchgate.net These include pharmaceuticals like the COX-2 inhibitor Mavacoxib and the anticoagulant Razaxaban, as well as compounds with potential antiviral or anticancer activity. acs.org The methodologies developed allow for the large-scale synthesis of key intermediates for these important drugs. acs.org

In agrochemical research, trifluoromethylated pyrazoles derived from BTP have applications as fungicides and insecticides. researchgate.net For instance, the pyrazole (B372694) structure is central to the fungicide Bixafen. researchgate.net The ability to efficiently construct these chemical frameworks using BTP as a key intermediate facilitates the discovery and development of new crop protection agents. techemi.com

Table 2: Bioactive Molecules Synthesized Using 2-Bromo-3,3,3-trifluoropropene (BTP) as an Intermediate

| Compound Name | Class | Application Area | Role of BTP | Reference |

|---|---|---|---|---|

| Celecoxib | COX-2 Inhibitor | Pharmaceutical (Anti-inflammatory) | Starting material for trifluoromethylbutynone core | nih.govnih.gov |

| Mavacoxib | COX-2 Inhibitor | Pharmaceutical (Veterinary Anti-inflammatory) | Intermediate for 3-trifluoromethylpyrazole core | acs.org |

| Razaxaban | Factor Xa Inhibitor | Pharmaceutical (Anticoagulant) | Intermediate for trifluoromethylpyrazole core | rsc.orgacs.org |

| Bixafen | Pyrazole-carboxamide | Agrochemical (Fungicide) | Intermediate for pyrazole core | researchgate.net |

| Secondary trifluoromethylated alkyl bromides | Building Blocks | Pharmaceutical & Agrochemical Research | Key reactant and CF₃ source | organic-chemistry.orgnih.gov |

Atmospheric Chemistry and Environmental Degradation Mechanisms of 3 Bromo 2,3,3 Trifluoropropene

Reactions with Atmospheric Radicals

The dominant atmospheric loss process for 3-Bromo-2,3,3-trifluoropropene is its reaction with hydroxyl (OH) radicals. nih.govtoxicdocs.org Reactions with other radicals, such as hydrogen (H) atoms, also contribute to its degradation, particularly under specific conditions like combustion. mdpi.com

The gas-phase reaction of OH radicals with 3-Bromo-2,3,3-trifluoropropene (CH2=CBrCF3) has been studied over a range of temperatures. Experimental measurements using techniques like flash photolysis resonance-fluorescence have determined the rate constants for this reaction. nasa.govnist.gov

One study reported the temperature-dependent rate constant over 220-370 K as: k(T) = 4.85 × 10⁻¹³ × (T/298)⁰⁹² × exp(+613/T) cm³ molecule⁻¹ s⁻¹ nasa.gov

For atmospheric modeling purposes, a standard Arrhenius expression for the temperature range of 220-298 K is also provided: k(T) = 1.05 × 10⁻¹² × exp(+381/T) cm³ molecule⁻¹ s⁻¹ nasa.govresearchgate.net

Another study over the temperature range of 250-370 K yielded the Arrhenius expression: k(T) = (1.3) × 10⁻¹² exp{(317 ± 34)/T} cm³ molecule⁻¹ s⁻¹ acs.org

The primary products of the OH radical-initiated degradation are formed through the addition of the OH radical to the carbon-carbon double bond. researchgate.netrsc.org This leads to the formation of a key intermediate radical, CF3CBrCH2OH. researchgate.netrsc.org This intermediate can then undergo further reactions with atmospheric species like O2 and NO. researchgate.netrsc.org One of the subsequent products is trifluoroacetic acid (TFA), although its formation is considered a minor pathway. toxicdocs.org A significant degradation pathway involves the formation of CF3C(=O)CH2OH. toxicdocs.org

Interactive Data Table: Rate Constants for OH + 3-Bromo-2,3,3-trifluoropropene

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| 220-370 | 4.85 × 10⁻¹³ × (T/298)⁰⁹² × exp(+613/T) | nasa.gov |

| 220-298 | 1.05 × 10⁻¹² × exp(+381/T) | nasa.govresearchgate.net |

| 250-370 | (1.3) × 10⁻¹² exp{(317 ± 34)/T} | acs.org |

Theoretical studies have investigated the reaction of 3-Bromo-2,3,3-trifluoropropene with hydrogen (H) radicals, which is more relevant in combustion environments. mdpi.com The dominant reaction pathways at lower temperatures involve the addition of the H atom to the double bond, forming the adduct CF3CBrCH3. mdpi.com At higher temperatures, abstraction of the bromine atom to produce CF3CCH2 + HBr and β-scission of the initial adduct to form CF3CHCH2 + Br become more significant. mdpi.com These reactions highlight the role of the –C(Br)=CH2 moiety in the molecule's reactivity. mdpi.com

The reaction of OH radicals with 3-Bromo-2,3,3-trifluoropropene proceeds primarily through the addition of the OH radical to the carbon-carbon double bond. mdpi.comresearchgate.netrsc.org Computational studies have identified two main initial adducts: IM1 (CF3CBrCH2OH), formed by OH addition to the terminal carbon, and IM2 (CF3CBrOHCH2), formed by addition to the central carbon. researchgate.net The formation of IM1 is found to be the major pathway. researchgate.netrsc.org

At lower temperatures, this addition pathway is dominant. nih.govmdpi.com However, at higher temperatures, H-abstraction and substitution reactions become more competitive. mdpi.com The abstraction of a hydrogen atom from the -CH2 group leads to the formation of CF3CBrCH + H2O. mdpi.com A substitution reaction can also occur, yielding CF3COHCH2 + Br. mdpi.com The initial addition of OH to the double bond is considered a key step in the atmospheric degradation of brominated fluorinated alkenes. nih.govmdpi.com

Kinetics and Products of H Radical-Initiated Degradation

Photolytic Degradation Pathways in the Atmosphere

The ultraviolet (UV) absorption spectrum of 3-Bromo-2,3,3-trifluoropropene has been measured to assess its potential for photolytic degradation. The spectrum shows significant absorption in the UV region, which is stronger than that of bromoalkanes like CH3Br. nist.gov This absorption is attributed to the interaction between the π-electrons of the C=C double bond and the electrons of the bromine atom. nist.gov Although photolysis is a possible degradation pathway, reaction with OH radicals is the primary atmospheric sink. toxicdocs.org The measured UV absorption cross-sections can be used in atmospheric models to quantify the rate of photolysis. nist.gov One study noted that while some low-wavelength absorbance was present, there were no significant absorption maxima above approximately 210 nm in neutral and acidic media, and 220 nm in basic media. regulations.gov

Hydrolytic Stability and Pathways in Aqueous Environments

The hydrolytic stability of 3-Bromo-2,3,3-trifluoropropene has been evaluated under acidic, neutral, and basic conditions. A preliminary study conducted at 50°C for 5 days at pH 4, 7, and 9 showed less than 10% hydrolysis. regulations.gov This corresponds to a hydrolysis half-life of greater than one year at 25°C, indicating that the compound is hydrolytically stable under typical environmental conditions. regulations.gov Therefore, hydrolysis is not considered a significant degradation pathway in aqueous environments.

Computational Modeling of Atmospheric Degradation Pathways

Computational chemistry has been extensively used to investigate the atmospheric degradation of 3-Bromo-2,3,3-trifluoropropene. mdpi.comresearchgate.netrsc.org Quantum chemical methods, such as Density Functional Theory (DFT) and coupled-cluster theory (CCSD(T)), have been employed to map the potential energy surfaces for its reactions with OH radicals. mdpi.comresearchgate.netrsc.org

These theoretical studies have successfully identified the primary reaction pathways, including the initial addition of OH to the double bond and subsequent reactions of the resulting adducts. researchgate.netrsc.org The calculations support the experimental finding that the main initial product is the CF3CBrCH2OH radical. researchgate.netrsc.org Furthermore, computational models have been used to calculate reaction rate constants using theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which have shown good agreement with experimental data. researchgate.net These models provide a detailed mechanistic understanding of the degradation processes, including the identification of various transition states and intermediate products, which are crucial for accurately assessing the compound's atmospheric lifetime and environmental impact. mdpi.comresearchgate.net

Understanding Atmospheric Lifetime Determinants for Halogenated Alkenes

The atmospheric lifetime of a halogenated alkene is a crucial parameter that dictates its potential environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). For compounds like 3-bromo-2,3,3-trifluoropropene, also known as 2-bromo-3,3,3-trifluoropropene (2-BTP), a short atmospheric lifetime is a desirable characteristic, ensuring rapid removal from the troposphere and limiting its transport to the stratosphere. copernicus.orgacs.orgsemanticscholar.org The primary factors determining this lifetime are the compound's molecular structure and its reactivity with atmospheric oxidants. conicet.gov.artoxicdocs.org

The principal mechanism for the removal of halogenated alkenes from the atmosphere is oxidation initiated by the hydroxyl (OH) radical, which is present in low concentrations throughout the atmosphere. copernicus.orgtoxicdocs.org The presence of a carbon-carbon double bond (C=C) in these molecules makes them particularly susceptible to electrophilic attack by OH radicals. acs.orgconicet.gov.armdpi.com This reaction is typically the rate-determining step for their atmospheric degradation and, consequently, the main determinant of their atmospheric lifetime. copernicus.org

Other potential atmospheric loss processes include reactions with ozone (O3), nitrate (B79036) radicals (NO3), and chlorine atoms (Cl), as well as photolysis (decomposition by sunlight) and physical removal via rainout. semanticscholar.orgconicet.gov.artoxicdocs.org However, for most halogenated alkenes, these pathways are generally considered minor contributors compared to the dominant OH-initiated oxidation. copernicus.orgsemanticscholar.org

The specific structure of a halogenated alkene significantly influences its reactivity. The number, type (fluorine, chlorine, bromine), and position of halogen atoms on the molecule can alter the electron density of the C=C double bond, thereby affecting the rate of the OH radical addition. conicet.gov.ar Studies on various halogenated ethenes have shown that substituting hydrogen atoms with chlorine or fluorine can lead to a reduction in reactivity towards OH radicals compared to the unsubstituted ethene, although some exceptions exist. conicet.gov.ar

In the case of 3-bromo-2,3,3-trifluoropropene (2-BTP), its molecular structure, featuring both a bromine atom and a C=C double bond, is designed for high fire suppression efficiency while ensuring a short atmospheric residence time. acs.orgmdpi.com The C=C double bond renders the molecule highly reactive toward OH radicals, leading to a very short atmospheric lifetime. acs.org

Detailed Research Findings for 3-Bromo-2,3,3-trifluoropropene (2-BTP)

Extensive research has quantified the atmospheric reactivity and lifetime of 2-BTP. The rate constant for the gas-phase reaction between 2-BTP and OH radicals was measured over a range of temperatures (220 K to 370 K). nasa.govnist.gov The temperature dependence of the rate constant is a critical factor for accurate atmospheric modeling. For the temperature range most relevant to the troposphere (220-298 K), the rate constant can be represented by the standard Arrhenius expression:

kBTP(220-298 K) = 1.05 × 10⁻¹² × exp(+381/T) cm³ molecule⁻¹ s⁻¹ nasa.govresearchgate.net

This rapid reaction rate results in a very short atmospheric lifetime for 2-BTP. Atmospheric modeling studies have evaluated its lifetime based on different emission scenarios. The results consistently show that 2-BTP is removed from the atmosphere in a matter of days. nasa.govnist.govnist.gov A study by the National Institute of Standards and Technology (NIST) calculated an atmospheric lifetime of 3 to 5 days. nist.gov More detailed modeling using the Whole Atmosphere Community Climate Model provided lifetimes ranging from 4.3 to 7.0 days, depending on the geographical location of the emissions. nasa.govnist.govresearchgate.net This short lifetime ensures that the compound has minimal effects on stratospheric ozone and climate. nasa.govnist.gov

The following interactive data table summarizes the calculated atmospheric lifetimes and associated environmental impact potentials for 2-BTP from different emission scenarios.

Atmospheric Lifetime and Environmental Potentials of 2-Bromo-3,3,3-trifluoropropene (BTP)

| Emission Scenario | Atmospheric Lifetime (Days) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Source |

|---|---|---|---|---|

| Land emissions from 30°N to 60°N | 7.0 | 0.0028 | 0.0050 | nasa.govnist.gov |

| Land emissions from 60°S to 60°N | 4.3 | 0.0052 | 0.0028 | nasa.govnist.gov |

| General Calculation (NIST) | 3-5 | Effectively Zero | Effectively Zero | nist.govsamaterials.com |

Theoretical studies on the reaction of 2-BTP with OH radicals have further elucidated the degradation mechanism. At low temperatures, characteristic of the troposphere, the dominant reaction pathway is the addition of the OH radical to the carbon-carbon double bond, forming an initial adduct (CF₃CBrCH₂OH). nih.govsemanticscholar.org At higher temperatures, other pathways such as H-abstraction and substitution reactions become more significant. nih.govsemanticscholar.org

Q & A

Basic: What catalytic systems are effective for synthesizing 3-bromo-2,3,3-trifluoropropene, and how do reaction parameters influence yield?

Methodological Answer:

Synthesis typically involves halogen exchange or hydrohalogenation reactions. Antimony pentachloride (SbCl₅) and chromium-based catalysts (e.g., Cr₂O₃/MgF₂) are widely used for similar fluorinated propenes . For instance, vapor-phase fluorination of halogenated precursors with HF over chromium-magnesium fluoride catalysts achieves high selectivity. Key parameters include:

- Temperature : 150–250°C to balance reaction rate and catalyst stability.

- Molar Ratios : Excess HF (5:1–10:1 HF:substrate) minimizes byproducts like HF-adducts.

- Catalyst Composition : Cr₂O₃ (10–20 wt%) on MgF₂ enhances active sites for C-Br bond activation .

Yield optimization requires GC-MS monitoring to track intermediate formation (e.g., 2-chloro-3,3,3-trifluoropropene analogs) .

Advanced: How can discrepancies between computational predictions and experimental data for atmospheric degradation pathways be resolved?

Methodological Answer:

Conflicts often arise in radical-mediated degradation mechanisms. For example, theoretical studies (Gaussian DFT) on 2-bromo-3,3,3-trifluoropropene (2-BTP) predict OH-radical attack at the C2 position, but experimental FTIR/GC-MS data may show competing pathways (e.g., Br abstraction) . To resolve contradictions:

- Synchrotron Radiation Studies : Track transient intermediates (e.g., CF₃CBrCH₂O•) using time-resolved spectroscopy .

- Isotopic Labeling : Use D₂O or ¹⁸O₂ to trace oxygen incorporation in degradation products like trifluoroacetic acid (TFA) .

- Multivariate Analysis : Combine quantum mechanical calculations (e.g., CBS-QB3) with stochastic kinetic modeling to account for pressure-dependent branching ratios .

Basic: What experimental methods are recommended for measuring vapor pressure and thermal stability?

Methodological Answer:

- Static Method : A closed system with temperature-controlled cells (243–373 K) measures saturation pressure. Data is fitted to Wagner or Antoine equations (uncertainty ±0.5%) .

- Thermogravimetric Analysis (TGA) : Heating rates of 5–10°C/min under N₂ assess decomposition onset temperatures. Corrosive byproducts (e.g., HBr) are quantified via ion chromatography .

- Speed of Sound Measurements : Ultrasonic interferometry validates equation-of-state models for thermodynamic consistency .

Advanced: What strategies mitigate corrosion in systems using 3-bromo-2,3,3-trifluoropropene, given conflicting reports on material compatibility?

Methodological Answer:

Corrosion mechanisms depend on decomposition byproducts (e.g., HBr, HF) and operational conditions. Conflicting data may arise from:

- Material Heterogeneity : Test AZ80A magnesium alloys vs. stainless steel (SS316L) under accelerated aging (e.g., 100°C/24 hr) with SEM-EDS surface analysis .

- Inhibitor Screening : Add 0.1–1 wt% triethylamine or phosphonate-based inhibitors to neutralize acidic byproducts during thermal decomposition .

- Electrochemical Impedance Spectroscopy (EIS) : Monitor corrosion rates in real-time under varying humidity (30–90% RH) to identify critical degradation thresholds .

Basic: How are synthetic byproducts identified and quantified during 3-bromo-2,3,3-trifluoropropene production?

Methodological Answer:

- GC-MS with Cryogenic Trapping : Adsorb volatile byproducts (e.g., 1-bromo-3,3,3-trifluoropropane) on Tenax® tubes at -50°C, followed by thermal desorption and MS fragmentation pattern matching .

- ¹⁹F NMR Spectroscopy : Quantify fluorinated impurities (e.g., CF₃CHBr₂) using external standards (e.g., C₆F₆) and relaxation delay optimization (D1 > 5×T1) .

Advanced: What mechanistic insights explain the stereoselectivity challenges in synthesizing cis/trans isomers?

Methodological Answer:

Stereochemical control in halogenated propenes often hinges on catalyst geometry and transition-state stabilization. For example:

- Chromium Oxide Catalysts : Promote trans-selectivity via π-complex stabilization of the anti-periplanar transition state during HF addition .

- DFT Studies : Calculate activation barriers for syn vs. anti pathways; solvent polarity (e.g., HFIP) can stabilize charged intermediates, favoring cis-isomers .

- In Situ IR Spectroscopy : Monitor C-F/C-Br bond vibrational shifts to track isomerization kinetics during vapor-phase reactions .

Basic: What safety protocols are critical when handling 3-bromo-2,3,3-trifluoropropene in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods with face velocity >0.5 m/s to prevent HBr/HF exposure .

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Viton®) and full-face shields mandatory during transfer .

- Emergency Neutralization : Install 10% Ca(OH)₂ scrubbers to neutralize accidental releases .

Advanced: How do competing reaction pathways affect the environmental impact assessment of 3-bromo-2,3,3-trifluoropropene?

Methodological Answer:

Conflicting degradation pathways (e.g., ozonolysis vs. OH-radical attack) alter global warming potential (GWP) and ozone depletion potential (ODP):

- Smog Chamber Experiments : Simulate tropospheric conditions (UV light, NOx) to quantify yields of TFA and BrO radicals .

- IPCC Metrics : Integrate radiative efficiency and atmospheric lifetime (τ ≈ 15–30 days) using the Bern model for GWP-100 calculations .

- Ecotoxicity Assays : Test degradation products (e.g., BrCF₃CO₂H) on aquatic organisms (e.g., Daphnia magna) to assess bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.